molecular formula C16H21NO3 B3836188 2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B3836188
M. Wt: 275.34 g/mol
InChI Key: KZKLROGMZCYKOP-UHFFFAOYSA-N
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Description

The compound “2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid” is a complex organic molecule. It contains a cyclohexanecarboxylic acid core, which is a carboxylic acid of cyclohexane . Attached to this core is an ethyl(phenyl)amino carbonyl group .


Synthesis Analysis

The synthesis of such a compound could potentially involve the malonic ester synthesis . This is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The longest carbon chain needs to be 5 carbons, and the “core” of malonic acid will only have 2 after decarboxylation, so you need to add 3 carbons (propyl) and also an ethyl group (2-ethyl) to complete the molecule .


Molecular Structure Analysis

The molecular formula of the compound is C16H21NO3 . The structure includes a cyclohexane ring attached to a carboxylic acid group, and an ethyl(phenyl)amino carbonyl group .


Chemical Reactions Analysis

The compound could undergo reactions typical of carboxylic acids, including its conversion to the acid chloride . It could also participate in reactions involving the ethyl(phenyl)amino carbonyl group, such as the formation of imine derivatives, also known as Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Cyclohexanecarboxylic acid, a component of the compound, is a colorless oil that crystallizes near room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used in a reaction, the ethyl(phenyl)amino carbonyl group could act as a nucleophile, reacting with electrophiles .

properties

IUPAC Name

2-[ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16(19)20/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKLROGMZCYKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid

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